2-(1H-pyrrol-3-yl)acetaldehyde
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Overview
Description
2-(1H-pyrrol-3-yl)acetaldehyde is an organic compound featuring a pyrrole ring substituted with an acetaldehyde group at the 3-position. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride.
Aldehyde Introduction: An aldehyde group can be introduced at the 3-position on the pyrrole ring through various synthetic routes, including the reaction of 3-aminobenzonitrile with 2,5-hexanedione.
Industrial Production Methods:
- Industrial methods often involve large-scale Paal-Knorr synthesis due to its operational simplicity and high yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products:
Oxidation: 2-(1H-pyrrol-3-yl)acetic acid.
Reduction: 2-(1H-pyrrol-3-yl)ethanol.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
2-(1H-pyrrol-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrrole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1H-pyrrol-3-yl)acetaldehyde involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
2-(2-methyl-1H-pyrrol-3-yl)acetaldehyde: Similar structure but with a methyl group at the 2-position.
2-(1H-pyrrol-2-yl)acetaldehyde: The aldehyde group is at the 2-position instead of the 3-position.
Uniqueness:
Properties
Molecular Formula |
C6H7NO |
---|---|
Molecular Weight |
109.13 g/mol |
IUPAC Name |
2-(1H-pyrrol-3-yl)acetaldehyde |
InChI |
InChI=1S/C6H7NO/c8-4-2-6-1-3-7-5-6/h1,3-5,7H,2H2 |
InChI Key |
WWDGTICBKIWDPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C1CC=O |
Origin of Product |
United States |
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